
2,2-Dimethyl-1-phenylbutane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-phenylbutane-1-thione is an organic compound with the molecular formula C12H16S It is characterized by a thione group (C=S) attached to a butane backbone with a phenyl and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylbutane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maximize yield and purity.
化学反应分析
Types of Reactions: 2,2-Dimethyl-1-phenylbutane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学研究应用
2,2-Dimethyl-1-phenylbutane-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1-phenylbutane-1-thione involves its interaction with molecular targets through its thione group. The thione group can participate in nucleophilic and electrophilic reactions, forming covalent bonds with various biomolecules. This interaction can modulate biological pathways and exert therapeutic effects. detailed studies on its specific molecular targets and pathways are still limited.
相似化合物的比较
2,2-Dimethyl-1-phenylbutane-1,3-dione: Similar structure but with a dione group instead of a thione.
1-Phenylbutane: Lacks the thione group and has different chemical properties.
2,2-Dimethylbutane: A simpler structure without the phenyl and thione groups.
Uniqueness: 2,2-Dimethyl-1-phenylbutane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the thione functionality.
属性
CAS 编号 |
52433-14-4 |
|---|---|
分子式 |
C12H16S |
分子量 |
192.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-phenylbutane-1-thione |
InChI |
InChI=1S/C12H16S/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI 键 |
MQTKAFUXCDZOJF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(=S)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


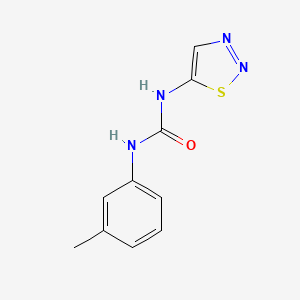
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
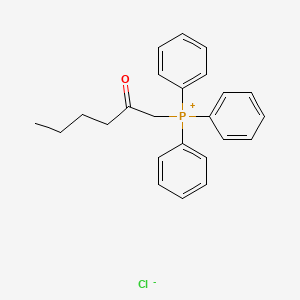
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)


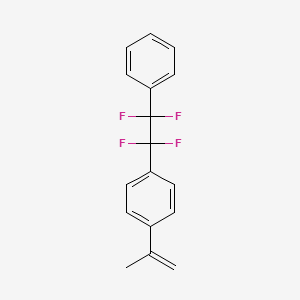
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)


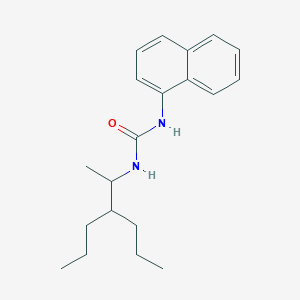
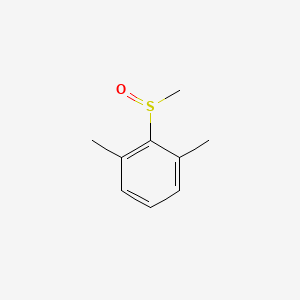
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
